molecular formula C18H18BrNO B1293344 4'-Bromo-2-pyrrolidinomethyl benzophenone CAS No. 898774-47-5

4'-Bromo-2-pyrrolidinomethyl benzophenone

Cat. No. B1293344
M. Wt: 344.2 g/mol
InChI Key: USHLIQFILLKWRI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo-substituted benzophenone derivatives is well-documented in the provided papers. For instance, one study describes the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite . Another paper reports the synthesis of a pentamethoxyl benzophenone derivative from trimethoxybenzene through a two-step process involving a methylation reaction followed by a Friedel-Crafts reaction . These methods highlight the versatility of bromo-substituted benzophenones as intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of bromo-substituted benzophenones is characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) have also been performed to predict the spectral and geometrical data of these compounds, showing good correlation with experimental data . The molecular structure analysis is crucial for understanding the reactivity and properties of these compounds.

Chemical Reactions Analysis

The reactivity of bromo-substituted benzophenones is explored through their involvement in various chemical reactions. For example, the synthesis of a bromo-substituted vinyl benzene derivative via the Wittig-Horner reaction is reported, which is a testament to the versatility of bromo-substituted benzophenones in forming new carbon-carbon bonds . Additionally, the reactivity of a bromo-substituted acetophenone with different nucleophiles to form azaheterocycles is discussed . These studies demonstrate the potential of bromo-substituted benzophenones in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted benzophenones are influenced by their molecular structure. The corrosion inhibition properties of a pyrrole derivative on steel surfaces indicate the potential application of these compounds in material protection . The fluorescence properties of a bromo-substituted vinyl benzene derivative, which exhibits aggregation-induced emission (AIE) characteristics, suggest applications in optoelectronic devices . These properties are essential for the practical application of bromo-substituted benzophenones in various industries.

Scientific Research Applications

3. Quantum Chemical Computations

  • Application Summary : High-quality images of 3D molecular structure, molecular surface, and molecular orbitals of 4-bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone have been created based on quantum chemical computations .
  • Results or Outcomes : The results of these computations are high-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of the compound .

4. Chemical Formula

  • Application Summary : The chemical formula of 4-bromo-2-fluoro-4’-pyrrolidinomethyl benzophenone has been determined .
  • Results or Outcomes : The compound contains a total of 39 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, 1 Fluorine atom, and 1 Bromine atom .

5. Experimental / Research Use

  • Application Summary : “4’-Bromo-2-pyrrolidinomethyl benzophenone” is offered by Alfa Chemistry for experimental or research use .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the nature of the experiment or research being conducted .
  • Results or Outcomes : The results or outcomes would also depend on the specific experiment or research .

Safety And Hazards

“4’-Bromo-2-pyrrolidinomethyl benzophenone” may pose certain safety hazards. It is recommended to handle this compound with care and use personal protective equipment as required .

properties

IUPAC Name

(4-bromophenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c19-16-9-7-14(8-10-16)18(21)17-6-2-1-5-15(17)13-20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHLIQFILLKWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643645
Record name (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2-pyrrolidinomethyl benzophenone

CAS RN

898774-47-5
Record name (4-Bromophenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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